molecular formula C9H10BrNO3 B12972469 3-Bromo-5-(2-ethoxy-2-oxoethyl)pyridine 1-oxide

3-Bromo-5-(2-ethoxy-2-oxoethyl)pyridine 1-oxide

Cat. No.: B12972469
M. Wt: 260.08 g/mol
InChI Key: MQEMARWPUNNLNF-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-ethoxy-2-oxoethyl)pyridine 1-oxide is a chemical compound with a unique structure that includes a bromine atom, an ethoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-ethoxy-2-oxoethyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the reaction of 1-methylpyridine with bromoethanol, followed by an acidic cyclization reaction . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(2-ethoxy-2-oxoethyl)pyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds.

Scientific Research Applications

3-Bromo-5-(2-ethoxy-2-oxoethyl)pyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-ethoxy-2-oxoethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Bromo-5-(2-ethoxy-2-oxoethyl)pyridine 1-oxide is unique due to its specific functional groups and the presence of the pyridine ring

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

ethyl 2-(5-bromo-1-oxidopyridin-1-ium-3-yl)acetate

InChI

InChI=1S/C9H10BrNO3/c1-2-14-9(12)4-7-3-8(10)6-11(13)5-7/h3,5-6H,2,4H2,1H3

InChI Key

MQEMARWPUNNLNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C[N+](=C1)[O-])Br

Origin of Product

United States

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